molecular formula C6HBrN4O2 B2991172 7-bromo-4-diazo-2,1,3-benzoxadiazol-5(4H)-one CAS No. 304879-17-2

7-bromo-4-diazo-2,1,3-benzoxadiazol-5(4H)-one

Cat. No. B2991172
CAS RN: 304879-17-2
M. Wt: 241.004
InChI Key: CGUPZSBSJPZKTJ-UHFFFAOYSA-N
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Description

7-bromo-4-diazo-2,1,3-benzoxadiazol-5(4H)-one (7-Br-4-Dia-2,1,3-Bzoxadiazol-5(4H)-one) is a diazo-substituted heterocyclic compound with a broad range of applications in the fields of chemistry, biochemistry, and medicine. It is a highly reactive compound that has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as an initiator for radical polymerization, and as a substrate for the synthesis of novel compounds. In addition, 7-Br-4-Dia-2,1,3-Bzoxadiazol-5(4H)-one has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease.

Scientific Research Applications

Organic Electronics

Compounds like “7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate” can serve as building blocks or monomers for the synthesis of light-emitting diodes (LEDs) and conducting polymers . These materials are crucial for developing advanced organic electronic devices due to their tunable electronic properties .

Photovoltaic Materials

Bromoderivatives of benzofused thiadiazoles, which are structurally related to our compound of interest, are important precursors for synthesizing dyes used in designing effective photovoltaic materials . These materials are essential for solar energy conversion and storage .

Dye Synthesis

The bromination process of related compounds suggests that “7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate” could be used in the synthesis of complex dyes . These dyes have applications in various industries, including textiles and inks .

properties

IUPAC Name

7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrN4O2/c7-2-1-3(12)5(9-8)6-4(2)10-13-11-6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUPZSBSJPZKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1[O-])[N+]#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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